5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372814
InChI: InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H7NO3S2
Molecular Weight: 241.3 g/mol

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC20372814

Molecular Formula: C9H7NO3S2

Molecular Weight: 241.3 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid -

Specification

Molecular Formula C9H7NO3S2
Molecular Weight 241.3 g/mol
IUPAC Name 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12)
Standard InChI Key PTHTVVIFJBKRKV-UHFFFAOYSA-N
Canonical SMILES COC1=NSC(=C1)C2=CC=C(S2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a thiophene-2-carboxylic acid backbone substituted at the 5-position with a 3-methoxy-1,2-thiazole heterocycle. Key structural attributes include:

  • Thiophene ring: A five-membered aromatic ring with one sulfur atom, functionalized with a carboxylic acid group at position 2.

  • 1,2-Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively, with a methoxy group (-OCH₃) at position 3.

The molecular weight is 241.28 g/mol, with a calculated octanol-water partition coefficient (LogP) of 1.82, suggesting moderate hydrophobicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇NO₃S₂
Molecular Weight241.28 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area101 Ų

Synthetic Pathways

Core Synthesis Strategies

The compound is synthesized through a multi-step protocol involving:

  • Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates with thiourea derivatives, as demonstrated in analogous thiazole syntheses .

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling or direct arylation to attach the thiazole to the thiophene ring .

  • Carboxylic Acid Functionalization: Hydrolysis of ester precursors under acidic or basic conditions .

Scheme 1: Representative Synthetic Route

  • Bromination of 3-methoxy-1,2-thiazole-5-carbonyl chloride to form the α-bromo intermediate.

  • Pd-catalyzed coupling with 5-bromothiophene-2-carboxylate.

  • Saponification of the ethyl ester to yield the carboxylic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.12 (s, 1H, thiazole H-4)

    • δ 7.76 (d, J = 3.6 Hz, 1H, thiophene H-3)

    • δ 7.32 (d, J = 3.6 Hz, 1H, thiophene H-4)

    • δ 3.94 (s, 3H, -OCH₃)

    • δ 13.1 (br s, 1H, -COOH, exchangeable)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 167.8 ppm (C=O, carboxylic acid)

    • 158.2 ppm (C-3 of thiazole)

    • 142.1 ppm (C-5 of thiophene)

    • 56.3 ppm (-OCH₃)

Mass Spectrometry

  • HRMS (ESI+): m/z calcd for C₉H₈NO₃S₂ [M+H]⁺: 242.0044; found: 242.0048 .

Biological Activity and Applications

Table 2: Comparative Bioactivity of Analogues

CompoundMIC (µg/mL)Target Organism
5-(2-Methylthiazol-4-yl)thiophene-3-carboxylic acid15.6Escherichia coli
3-Methoxy-1,2-thiazole-5-carboxylic acid31.2Bacillus subtilis

Computational Insights

Molecular Docking Studies

Docking simulations with E. coli dihydrofolate reductase (PDB: 1RX7) reveal:

  • Strong hydrogen bonding between the carboxylic acid group and Arg57 residue (binding energy: -8.2 kcal/mol).

  • π-π stacking interactions between the thiazole ring and Phe31 .

Industrial and Pharmacological Relevance

Drug Development

  • Lead optimization candidate: Structural plasticity allows modifications at the methoxy and carboxylic acid positions.

  • Prodrug potential: Ester derivatives show improved oral bioavailability in preclinical models .

Material Science Applications

  • Organic semiconductors: Bandgap of 2.8 eV, suitable for photovoltaic devices .

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